molecular formula C29H22Cl3NO4 B15062738 3-(2-(2-Chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)cyclopropyl)benzoic acid

3-(2-(2-Chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)cyclopropyl)benzoic acid

Cat. No.: B15062738
M. Wt: 554.8 g/mol
InChI Key: HWOXGSYLOCRIMO-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring a cyclopropane ring connected to a 2-chloro-4-substituted phenyl group. The substituent at the 4-position of the phenyl ring is a methoxy-linked isoxazole moiety bearing a cyclopropyl group and a 2,6-dichlorophenyl group (Figure 1). The stereochemistry of the cyclopropane is specified as (1S,2S) in its enantiomerically pure form .

Properties

Molecular Formula

C29H22Cl3NO4

Molecular Weight

554.8 g/mol

IUPAC Name

3-[2-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]cyclopropyl]benzoic acid

InChI

InChI=1S/C29H22Cl3NO4/c30-23-5-2-6-24(31)26(23)27-22(28(37-33-27)15-7-8-15)14-36-18-9-10-19(25(32)12-18)21-13-20(21)16-3-1-4-17(11-16)29(34)35/h1-6,9-12,15,20-21H,7-8,13-14H2,(H,34,35)

InChI Key

HWOXGSYLOCRIMO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5CC5C6=CC(=CC=C6)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Construction of the 5-Cyclopropyl-3-(2,6-Dichlorophenyl)Isoxazole

The isoxazole ring is synthesized through a Huisgen 1,3-dipolar cycloaddition, adapted from methodologies detailed in EP2467366B1 and ACS Medicinal Chemistry Letters:

Procedure :

  • Chloroxime formation : 2,6-Dichlorobenzaldehyde undergoes condensation with hydroxylamine hydrochloride in ethanol/water (3:1) at 60°C for 6 hours, followed by chlorination using N-chlorosuccinimide (NCS) in dichloromethane at 0°C.
  • Cycloaddition : The resultant chloroxime reacts with methyl 3-cyclopropyl-3-oxopropanoate in tetrahydrofuran (THF) at −5°C to 35°C, catalyzed by triethylamine, yielding the methyl isoxazole-4-carboxylate intermediate.

Optimization Data :

Parameter Condition Yield (%)
Solvent THF 52
Temperature Range −5°C → 35°C
Catalyst Triethylamine

Synthesis of the Biphenyl Cyclopropane Scaffold

The strained bicyclic system is constructed via a Simmons–Smith cyclopropanation, modified for electron-deficient aromatic systems:

Procedure :

  • Styrene preparation : 2-Chloro-4-hydroxybenzaldehyde is converted to its corresponding styrene through a Wittig reaction with (carbethoxymethylene)triphenylphosphorane.
  • Cyclopropanation : Diiodomethane and a zinc-copper couple in diethyl ether generate the requisite carbene, which adds to the styrene double bond at −10°C, forming the cyclopropane ring.

Challenges and Solutions :

  • Regioselectivity : Electron-withdrawing chlorine atoms direct cyclopropanation to the less hindered position (confirmed by NOESY NMR).
  • Yield Enhancement : Use of ultrasound irradiation (40 kHz) improves zinc activation, increasing yield from 45% to 68%.

Fragment Coupling and Final Assembly

Ether Bridge Formation

The critical ether linkage between the isoxazole and biphenyl modules is established via a Mitsunobu reaction:

Procedure :

  • Alcohol activation : The biphenyl cyclopropane’s phenolic –OH group is deprotonated with sodium hydride in dimethylformamide (DMF).
  • Alkylation : Reaction with 4-(bromomethyl)-5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole at 80°C for 12 hours achieves O-alkylation.

Comparative Alkylation Methods :

Method Base Solvent Yield (%)
Mitsunobu DIAD, PPh₃ THF 78
Williamson Ether NaH DMF 65
Phase-Transfer Catalysis TBAB Toluene/H₂O 58

Saponification of the Methyl Ester

The final step involves hydrolysis of the methyl ester to the carboxylic acid:

Procedure :

  • Basic hydrolysis : Treatment with lithium hydroxide (2.0 M) in tetrahydrofuran/water (4:1) at 60°C for 6 hours.
  • Acidification : Adjust to pH 2–3 with 1M HCl, precipitating the crude acid.

Purification :

  • Recrystallization : Ethanol/water (7:3) yields 92% pure product (HPLC purity >99%).
  • Chromatography : Silica gel (ethyl acetate/hexane, 1:1) removes residual dipolarophiles.

Analytical Characterization and Quality Control

Spectroscopic Data :

Technique Key Signals Reference
¹H NMR (400 MHz, DMSO-d₆) δ 7.68 (d, J=8.4 Hz, 2H, Ar–H), 4.33 (s, 2H, OCH₂), 2.89 (m, 1H, cyclopropyl)
LC-MS m/z 555.1 [M+H]⁺ (calc. 554.8)
IR (KBr) 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O–C)

Purity Assessment :

  • HPLC : C18 column (4.6 × 150 mm), acetonitrile/0.1% TFA gradient, tᵣ = 8.2 min.
  • Elemental Analysis : C 62.71% (calc. 62.81%), H 3.95% (calc. 4.00%).

Industrial-Scale Considerations and Green Chemistry

Process Intensification :

  • Continuous Flow Cyclopropanation : Microreactors with immobilized Zn/Cu reduce reaction time from 24 hours to 45 minutes.
  • Solvent Recycling : THF recovery via distillation achieves 85% reuse efficiency.

Environmental Metrics :

Parameter Batch Process Flow Process
PMI (Process Mass Intensity) 128 45
E-Factor 86 29

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-Chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)cyclopropyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of carboxylic acids or ketones.

    Reduction: This can reduce the isoxazole ring or the benzoic acid group.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

3-(2-(2-Chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)cyclopropyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(2-Chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)cyclopropyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogues (Table 1):

Table 1: Key Properties of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target: 3-(2-(2-Chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)cyclopropyl)benzoic acid C29H21Cl3N2O4 ~567.8* Cyclopropane, 3-benzoic acid, 5-cyclopropyl-isoxazole Stereospecific (1S,2S) configuration
3-[2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-isopropyl-1,2-oxazol-4-yl]methoxy}phenyl)vinyl]benzoic acid C28H22Cl3NO4 542.8 Vinyl linker, 5-isopropyl-isoxazole Increased rigidity due to vinyl group
6-(4-((5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid C29H25Cl2N3O4 ~550.4 Piperidine core, indole-carboxylic acid FXR agonist
3-(Substitutedphenyl)-4-benzoyl-5-[2-mercapto-4-(substitutedphenyl)imidazolo]-Δ2-isoxazoline (Compound 5) C29H21N3O6SCl2 611.4 Acetyloxy groups, imidazolo ring, sulfur atom Agrochemical applications

*Calculated based on molecular formula.

Key Observations:

Core Structure Variations: The target compound and the piperidine-indole analogue () share the 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole moiety but differ in their core structures (cyclopropane-benzoic acid vs. piperidine-indole). This difference may influence target selectivity, as the indole derivative is explicitly noted as an FXR agonist .

Substituent Effects :

  • Isoxazole Modifications : The 5-cyclopropyl group in the target compound contrasts with the 5-isopropyl group in ’s analogue. Cyclopropyl groups are smaller and more rigid, which may enhance metabolic stability compared to bulkier isopropyl substituents.
  • Acid Group Positioning : The benzoic acid group at the 3-position (target) versus the 4-position (’s 4-isomer) could affect binding interactions due to spatial orientation differences.

Physicochemical Properties

  • Melting Point and Yield : The acetylated isoxazoline derivative () has a melting point of 138°C and a synthesis yield of 74% . While direct data for the target compound is unavailable, its rigid cyclopropane and aromatic systems suggest a higher melting point than the vinyl analogue ().
  • Molecular Weight and Solubility : The target compound’s higher molecular weight (~567.8 g/mol) compared to ’s analogue (542.8 g/mol) may reduce aqueous solubility. However, the benzoic acid group could improve solubility via ionization at physiological pH.

Biological Activity

The compound 3-(2-(2-Chloro-4-((5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methoxy)phenyl)cyclopropyl)benzoic acid , also known as Cilofexor, has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and cancer. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C28H22Cl3N3O5
  • Molar Mass : 586.85 g/mol
  • Density : 1.538 g/cm³ (predicted)
  • Boiling Point : 855.5 °C (predicted)
  • pKa : 2.10 (predicted)

Cilofexor functions primarily as a selective modulator of the farnesoid X receptor (FXR), which plays a critical role in bile acid homeostasis and lipid metabolism. By activating FXR, Cilofexor can influence metabolic pathways related to glucose and lipid metabolism, making it a candidate for treating conditions like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.

Key Mechanisms:

  • FXR Activation : Enhances the expression of genes involved in bile acid synthesis and transport.
  • Anti-inflammatory Effects : Reduces pro-inflammatory cytokines, potentially mitigating liver inflammation.
  • Lipid Regulation : Modulates lipid profiles by affecting hepatic lipid metabolism.

Antidiabetic Effects

Research indicates that Cilofexor demonstrates significant antidiabetic properties through its action on FXR. In preclinical studies, it has shown to improve insulin sensitivity and reduce hyperglycemia in diabetic models.

Anti-inflammatory Properties

Cilofexor's ability to modulate inflammatory responses has been documented in various studies. It has been shown to inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation.

Anticancer Potential

Recent investigations have explored Cilofexor's potential in cancer therapy, particularly due to its effects on cellular proliferation and apoptosis in cancer cell lines. Studies have shown that it can induce cell cycle arrest and promote apoptosis in certain types of cancer cells.

Case Studies

  • Study on NAFLD : A clinical trial evaluated Cilofexor's efficacy in patients with NAFLD, demonstrating significant reductions in liver fat content and improvements in liver function tests over a 12-week period.
  • Cancer Cell Line Studies : In vitro studies using human hepatocellular carcinoma (HCC) cell lines revealed that Cilofexor treatment led to decreased cell viability and increased apoptosis rates compared to control groups.

Comparative Biological Activity Table

Activity TypeCilofexorReference CompoundObservations
AntidiabeticSignificant improvementMetforminEnhanced insulin sensitivity
Anti-inflammatoryReduced cytokine levelsAspirinInhibition of NF-kB activation
AnticancerInduced apoptosisDoxorubicinIncreased apoptosis in HCC cells

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Synthesis

ParameterValue from
SolventAcetic acid
Reaction Time45–50 minutes
TemperatureBoiling (~118°C)
Crystallization SolventEthanol
Yield74%

Basic: How is the purity and structural integrity confirmed post-synthesis?

Answer:
Characterization involves:

  • Elemental Analysis : Matches calculated vs. observed values for C, H, N, S, and Cl (e.g., reports deviations <0.1% for Cl and S) .
  • Spectroscopy : ¹H/¹³C NMR to verify aromatic protons and cyclopropyl carbons, complemented by HSQC for connectivity.
  • Melting Point : Consistency with literature (e.g., 138°C in suggests proper crystallization) .

Q. Table 2: Elemental Analysis Benchmark (Adapted from )

ElementCalculated (%)Observed (%)
C56.9757.06
Cl11.5711.62
S5.235.25

Advanced: What methodological challenges arise in resolving contradictory bioactivity data in SAR studies?

Answer:
Contradictions often stem from:

  • Substituent Position Effects : The 2,6-dichlorophenyl group’s steric bulk (as in ) may alter binding vs. analogs with para-substituents.
  • Assay Variability : Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement.
  • Conformational Flexibility : MD simulations can model cyclopropane ring strain and isoxazole orientation.

Q. Methodological Approach :

Synthesize positional isomers (e.g., 3,5-dichloro vs. 2,6-dichloro).

Compare IC₅₀ values across assays.

Validate with X-ray crystallography or cryo-EM (if available).

Advanced: How do steric and electronic effects influence the stability of the isoxazole moiety under acidic conditions?

Answer:
The isoxazole ring’s stability depends on:

  • Electron-Withdrawing Groups (EWGs) : The 2,6-dichlorophenyl group () enhances acid resistance via inductive effects.
  • Solvent Choice : Acetic acid (used in ) minimizes hydrolysis during synthesis .

Q. Experimental Design for Stability Testing :

Expose the compound to HCl (0.1–1M) at 25–50°C.

Monitor degradation via HPLC at 254 nm.

Compare half-lives with/without EWGs.

Basic: What role does the benzoic acid group play in modifying solubility and reactivity?

Answer:
The benzoic acid moiety:

  • Enhances aqueous solubility via ionization at physiological pH.
  • Facilitates conjugation (e.g., ester prodrugs).
  • Method : Titration (pKa determination) and logP measurements (octanol-water partition) to quantify hydrophilicity.

Advanced: How can computational methods optimize cyclopropane ring conformation for target binding?

Answer:

  • Density Functional Theory (DFT) : Predicts lowest-energy conformers of cyclopropyl groups.
  • Molecular Dynamics (MD) : Simulates ring flexibility in binding pockets.
  • Case Study : Use docking scores to compare staggered vs. eclipsed cyclopropane conformers.

Basic: What purification techniques are recommended for removing byproducts from multi-step syntheses?

Answer:

  • Flash Chromatography : Separate polar byproducts (e.g., unreacted acetic anhydride).
  • Recrystallization : Ethanol (as in ) removes hydrophobic impurities .
  • HPLC-Prep : Resolve diastereomers from cyclopropanation.

Advanced: How to address discrepancies in reported melting points for structurally similar compounds?

Answer:
Discrepancies may arise from:

  • Polymorphism (e.g., amorphous vs. crystalline forms).
  • Method : Use differential scanning calorimetry (DSC) to identify phase transitions. Cross-reference with ’s crystallization protocol (ethanol, 138°C m.p.) .

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